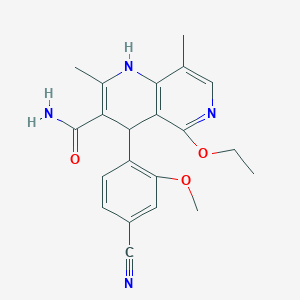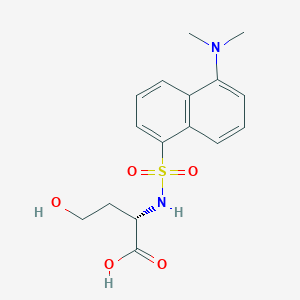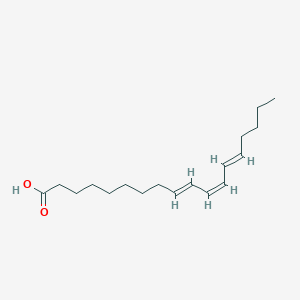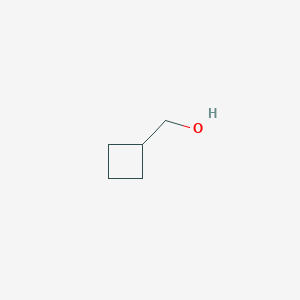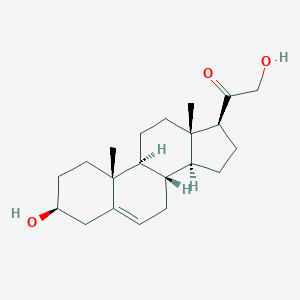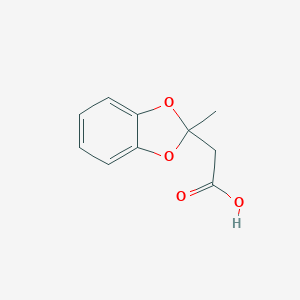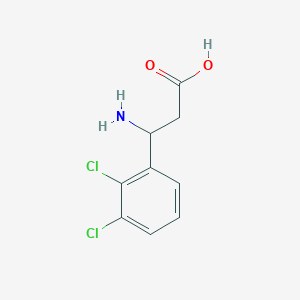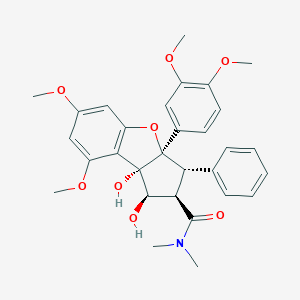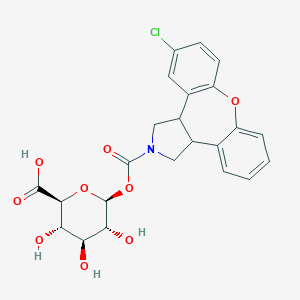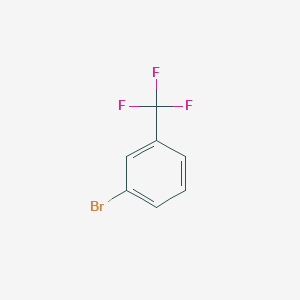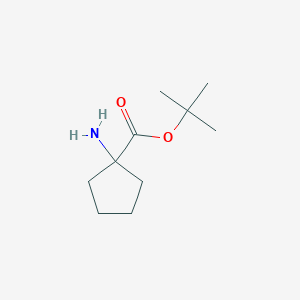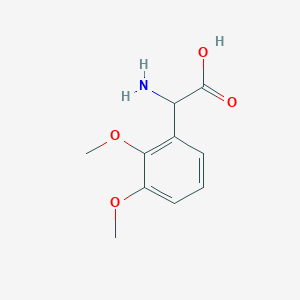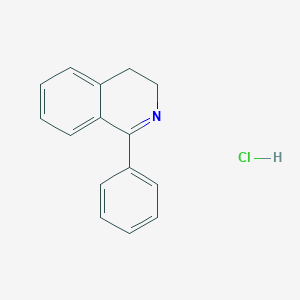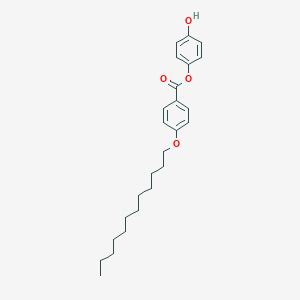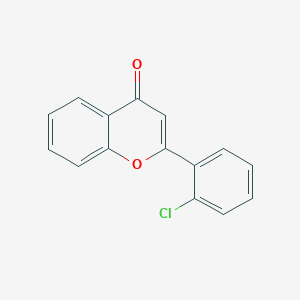
2'-Chloroflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroflavone is a synthetic flavone compound that has been of great interest to researchers due to its potential applications in scientific research. It is a derivative of flavone, which is a natural compound found in many plants. 2-Chloroflavone is synthesized using a specific method and has been shown to have various biochemical and physiological effects, making it an important tool for scientific research.
作用机制
2-Chloroflavone exerts its effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling. Additionally, 2-Chloroflavone has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
生化和生理效应
2-Chloroflavone has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of various enzymes and signaling pathways involved in inflammation. It has also been shown to have antiviral properties, inhibiting the replication of various viruses.
实验室实验的优点和局限性
The advantages of using 2-Chloroflavone in lab experiments include its ability to inhibit various enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various diseases. It also has anticancer and antiviral properties, making it a potential therapeutic agent. However, the limitations of using 2-Chloroflavone in lab experiments include its potential toxicity and the need for careful handling due to its synthesis method.
未来方向
There are many potential future directions for research involving 2-Chloroflavone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another potential direction is to explore its mechanism of action in more detail, including its effects on various enzymes and signaling pathways. Additionally, further research could be done to investigate the potential side effects and toxicity of 2-Chloroflavone.
合成方法
The synthesis of 2-Chloroflavone involves the reaction of 2-hydroxyflavone with thionyl chloride and hydrogen chloride gas. The reaction takes place under specific conditions and requires careful handling of the reactants. The resulting compound is purified using various techniques, including column chromatography and recrystallization.
科学研究应用
2-Chloroflavone has been extensively used in scientific research due to its ability to inhibit various enzymes and signaling pathways. It has been shown to have anti-inflammatory, anticancer, and antiviral properties. It has also been used as a tool to study the mechanisms of various diseases, including cancer and viral infections.
属性
CAS 编号 |
116115-48-1 |
|---|---|
产品名称 |
2'-Chloroflavone |
分子式 |
C15H9ClO2 |
分子量 |
256.68 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H9ClO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9H |
InChI 键 |
BSMFMHNXXKRTHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3Cl |
其他 CAS 编号 |
116115-48-1 |
同义词 |
2'-chloroflavone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



